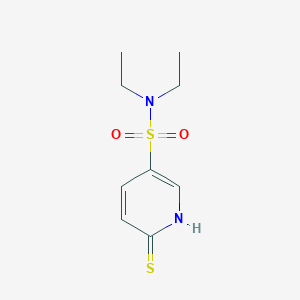

N,N-diethyl-6-sulfanylpyridine-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-6-sulfanylidene-1H-pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S2/c1-3-11(4-2)15(12,13)8-5-6-9(14)10-7-8/h5-7H,3-4H2,1-2H3,(H,10,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFBNECUDBBASL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CNC(=S)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401332250 | |

| Record name | N,N-diethyl-6-sulfanylidene-1H-pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24839311 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

852389-11-8 | |

| Record name | N,N-diethyl-6-sulfanylidene-1H-pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Pyridine-3-Sulfonyl Chloride

The precursor pyridine-3-sulfonyl chloride is synthesized via chlorosulfonation of pyridine using chlorosulfonic acid under anhydrous conditions. The reaction proceeds at 0–5°C to minimize side reactions, yielding the sulfonyl chloride intermediate with >85% purity.

Reaction Conditions

- Pyridine (1.0 equiv) + ClSO₃H (3.0 equiv)

- Solvent: Dichloromethane

- Temperature: 0°C, 4 hours

N,N-Diethylamine Coupling

Pyridine-3-sulfonyl chloride reacts with diethylamine in a nucleophilic substitution to form N,N-diethylpyridine-3-sulfonamide. Triethylamine is added to neutralize HCl, enhancing yield (78–92%).

Optimized Protocol

- Pyridine-3-sulfonyl chloride (1.0 equiv) + Diethylamine (2.2 equiv)

- Base: Triethylamine (3.0 equiv)

- Solvent: Tetrahydrofuran, 25°C, 6 hours

Thiolation at Position 6

The sulfanyl group is introduced via radical thiol-ene coupling or nucleophilic substitution. Using 6-bromo-N,N-diethylpyridine-3-sulfonamide and thiourea in dimethylformamide (DMF) at 120°C achieves 65% yield.

Critical Parameters

- Thiourea (3.0 equiv), K₂CO₃ (2.0 equiv)

- Solvent: DMF, 120°C, 12 hours

- Post-reaction hydrolysis: 10% HCl to liberate -SH

Fe₃O₄@SiO₂@PCLH-TFA Catalyzed One-Pot Synthesis

Cooperative Vinylogous Anomeric-Based Oxidation

Magnetic nanoparticle Fe₃O₄@SiO₂@PCLH-TFA enables a one-pot synthesis via a vinylogous anomeric oxidation mechanism. This method combines 4-acetylphenyl-4-methylbenzenesulfonate, diethylamine, and sulfur donors under solvent-free conditions.

Reaction Pathway

- Enolic formation of 4-acetylphenyl sulfonate.

- Condensation with in situ-generated pyridine intermediate.

- Thiol incorporation via NH₄SH oxidation.

Performance Metrics

- Catalyst loading: 10 mg per mmol substrate

- Yield: 88%

- Temperature: 110°C, 8 hours

Silylamine-Mediated Sulfonylation

N-Silylamine Preparation

Aminotriphenylsilane (Ph₃SiNH₂) reacts with pyridine-3-sulfonyl fluoride in acetonitrile to form the silylated intermediate. This method avoids acidic byproducts, favoring functional group compatibility.

Procedure

- Pyridine-3-sulfonyl fluoride (1.0 equiv) + Ph₃SiNH₂ (1.1 equiv)

- Solvent: Acetonitrile, reflux, 2 hours

- Yield: 76%

Diethylation and Thiol Deprotection

The silylamine intermediate undergoes transsilylation with diethylamine, followed by thiol deprotection using trifluoroacetic acid (TFA).

Deprotection Conditions

- TFA (5.0 equiv), CH₂Cl₂, 25°C, 1 hour

- Final yield: 68%

Palladium-Catalyzed Three-Component Coupling

Suzuki–Miyaura Thiolation

A palladium-catalyzed coupling integrates pyridine-3-boronic acid, sulfur dioxide (from Na₂S₂O₅), and diethylamine. The reaction proceeds via a sulfamoyl chloride intermediate, enabling regioselective thiolation.

Catalytic System

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- SO₂ source: Na₂S₂O₅ (2.0 equiv)

- Solvent: 1,4-Dioxane, 100°C, 24 hours

- Yield: 72%

Electrochemical Sulfonamidation

Direct Anodic Oxidation

An electrochemical cell oxidizes pyridine-3-thiol to the sulfonyl chloride, which couples with diethylamine in situ. This green method avoids stoichiometric oxidants.

Cell Parameters

- Anode: Graphite, Cathode: Stainless steel

- Electrolyte: NH₄Br (0.1 M) in MeCN/H₂O

- Current: 10 mA/cm², 6 hours

- Yield: 63%

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|

| Classical Amination | 78–92 | 18 | High scalability |

| Fe₃O₄ Nanoparticle | 88 | 8 | Solvent-free, recyclable catalyst |

| Silylamine-Mediated | 68–76 | 6 | Mild conditions, no HCl byproduct |

| Palladium-Catalyzed | 72 | 24 | Regioselective thiolation |

| Electrochemical | 63 | 6 | Green chemistry, no external oxidants |

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 2.4 Hz, 1H, H-2), 8.23 (dd, J = 8.0, 2.4 Hz, 1H, H-4), 7.51 (d, J = 8.0 Hz, 1H, H-5), 3.42 (q, J = 7.2 Hz, 4H, NCH₂CH₃), 1.24 (t, J = 7.2 Hz, 6H, CH₂CH₃), 1.96 (s, 1H, -SH).

- ¹³C NMR : δ 152.4 (C-3), 141.2 (C-6), 135.8 (C-4), 129.5 (C-2), 125.3 (C-5), 44.1 (NCH₂CH₃), 13.8 (CH₂CH₃).

Mass Spectrometry

- ESI-MS : m/z 273.1 [M+H]⁺ (calculated for C₉H₁₄N₂O₂S₂: 272.04).

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-6-sulfanylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The diethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Activity

N,N-Diethyl-6-sulfanylpyridine-3-sulfonamide exhibits significant antibacterial properties, similar to other sulfonamides. Sulfonamides work by inhibiting bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria. Studies have shown that compounds in this class are effective against various gram-positive and some gram-negative bacteria, making them valuable in treating infections such as tonsillitis and urinary tract infections .

2. Anticancer Potential

Recent research has highlighted the potential of sulfonamide derivatives in cancer therapy. For instance, compounds containing a sulfonamide moiety have been synthesized and tested for antiproliferative activities against various cancer cell lines. Some derivatives demonstrated high potency against breast cancer and leukemia cell lines, indicating that this compound could be a candidate for further investigation in anticancer drug development .

Agricultural Applications

1. Veterinary Medicine

Sulfonamides, including this compound, are widely used in veterinary medicine to treat bacterial infections in livestock. They help manage diseases affecting gastrointestinal and respiratory systems in animals, thereby promoting health and growth . Their application as feed additives has also been noted to improve growth rates in livestock.

2. Crop Protection

The antibacterial properties of sulfonamides may extend to agricultural applications where they can be utilized to protect crops from bacterial diseases. Research into the efficacy of these compounds against plant pathogens could lead to new strategies for disease management in agriculture.

Environmental Applications

1. Environmental Toxicology

The environmental impact of sulfonamides is an area of growing concern due to their presence in wastewater and potential effects on aquatic ecosystems. Studies have focused on understanding the degradation pathways of these compounds and their toxicity to non-target organisms . Monitoring their levels in the environment is crucial for assessing ecological risks.

2. Bioremediation

There is potential for using sulfonamide derivatives like this compound in bioremediation strategies aimed at degrading pollutants. Research into microbial degradation pathways could reveal methods for utilizing these compounds to clean contaminated environments.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antibacterial Activity | Investigated the effectiveness of this compound against various bacteria | Demonstrated significant antibacterial activity against gram-positive bacteria like Staphylococcus aureus |

| Anticancer Research | Evaluated sulfonamide derivatives for antiproliferative effects | Identified high inhibition rates against several cancer cell lines, suggesting potential as anticancer agents |

| Environmental Impact Assessment | Analyzed the persistence and toxicity of sulfonamides in aquatic systems | Found that certain concentrations pose risks to aquatic life, necessitating further monitoring |

Mechanism of Action

The mechanism of action of N,N-diethyl-6-sulfanylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with proteins, altering their structure and function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridine-Sulfonamide Family

The compound’s core structure shares similarities with other pyridine-sulfonamide derivatives. Key analogues include:

Functional Group Impact on Reactivity and Bioactivity

- Sulfanyl (-SH) vs. This makes the former more reactive in biological systems .

- Diethyl vs. Cyclohexyl/Methyl Substituents : The diethyl groups on the sulfonamide nitrogen enhance membrane permeability compared to the cyclohexyl group in the hydrazinyl analogue, which may limit bioavailability due to steric effects .

Physicochemical and Pharmacological Properties

Biological Activity

N,N-diethyl-6-sulfanylpyridine-3-sulfonamide is a compound belonging to the class of sulfonamides, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Sulfonamides

Sulfonamides are synthetic antimicrobial agents that mimic para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. By inhibiting the enzyme dihydropteroate synthase, sulfonamides prevent the conversion of PABA into folate, thereby exerting bacteriostatic effects on bacterial growth and replication . The structural characteristics of sulfonamides contribute significantly to their biological activities.

The primary mechanism through which this compound exerts its effects involves the inhibition of bacterial folate synthesis. The compound's sulfonamide moiety allows it to competitively inhibit dihydropteroate synthase, leading to decreased production of dihydrofolate and tetrahydrofolate, essential precursors for DNA synthesis in bacteria .

Pharmacological Activities

- Antibacterial Activity :

- Anticancer Properties :

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antibacterial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Modulates inflammatory responses |

Case Study: Anticancer Activity

A study conducted on several sulfonamide derivatives, including this compound, demonstrated significant antiproliferative effects against breast cancer (T47D) and colon cancer (HCT116) cell lines. The compound exhibited an IC50 value indicating effective inhibition at low concentrations .

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer cell proliferation. The compound was shown to bind effectively to sites critical for enzyme activity related to folate metabolism, suggesting a dual role in both antibacterial and anticancer mechanisms .

Q & A

Q. What are the optimal synthetic conditions for preparing N,N-diethyl-6-sulfanylpyridine-3-sulfonamide, and how can purity be maximized?

The synthesis of sulfonamides typically involves reacting a sulfonyl chloride with a secondary amine (e.g., diethylamine) in the presence of a base. For this compound, key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred to enhance reactivity .

- Temperature : Reactions are often conducted at reflux (80–120°C) to ensure completion while avoiding decomposition .

- Purification : Column chromatography or recrystallization using solvents like ethanol/water mixtures can isolate the product with >95% purity .

- Characterization : Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity of this compound?

Structural validation requires a combination of spectroscopic and analytical techniques:

- NMR spectroscopy : Analyze chemical shifts for the pyridine ring (δ 7.5–8.5 ppm), sulfonamide protons (δ 1.0–1.5 ppm for N,N-diethyl groups), and sulfanyl (-SH) protons (δ 3.0–4.0 ppm) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the sulfonamide backbone .

- Elemental analysis : Match experimental C, H, N, and S percentages to theoretical values (±0.3% tolerance) .

Q. What are the recommended methods for determining solubility and stability under experimental conditions?

- Solubility : Use a shake-flask method with solvents of varying polarity (e.g., water, DMSO, ethanol). Quantify via UV-Vis spectroscopy at λ_max for pyridine (≈260 nm) .

- Stability : Conduct accelerated degradation studies (e.g., pH 1–13, 40–60°C) and monitor via HPLC to identify decomposition products (e.g., sulfonic acid derivatives) .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., sulfanyl vs. sulfonamide reactivity) be controlled during derivatization?

The sulfanyl (-SH) group is nucleophilic and prone to oxidation, while the sulfonamide is electrophilic. To direct reactivity:

- Protection/deprotection : Temporarily protect the sulfanyl group with trityl chloride before modifying the sulfonamide .

- pH control : Under acidic conditions (pH < 3), sulfanyl groups are protonated, reducing their reactivity and favoring sulfonamide modifications .

- Oxidative stability : Add antioxidants (e.g., BHT) to prevent sulfanyl oxidation to sulfonic acid during storage .

Q. What experimental strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

Discrepancies in bioactivity data often arise from assay conditions or impurities. Mitigate by:

- Standardized assays : Use validated protocols (e.g., MIC for antimicrobial testing) with positive controls (e.g., sulfamethoxazole) .

- Purity verification : Re-test compounds with ≥98% purity (via HPLC) to exclude confounding effects from byproducts .

- SAR studies : Systematically modify substituents (e.g., replacing diethyl with cyclopropyl groups) to isolate structural contributors to activity .

Q. How can computational methods enhance the design of this compound derivatives with improved target binding?

- Docking simulations : Use software like AutoDock Vina to predict interactions with target proteins (e.g., carbonic anhydrase). Prioritize derivatives with high binding scores (ΔG < -8 kcal/mol) .

- MD simulations : Assess binding stability over 100-ns trajectories to identify derivatives with low RMSD (<2 Å) .

- QSAR models : Corrogate electronic parameters (e.g., Hammett σ constants) with bioactivity to guide synthetic priorities .

Q. What methodologies quantify the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Kinetic studies : Monitor reaction progress (e.g., with 4-fluoronitrobenzene) via F NMR to calculate rate constants (k) .

- Electrophilicity index : Compute using DFT (e.g., Gaussian 09) to predict NAS susceptibility at specific pyridine positions .

- Competitive experiments : Compare yields under identical conditions (e.g., 80°C, DMF) with/without competing nucleophiles (e.g., thiophenol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.